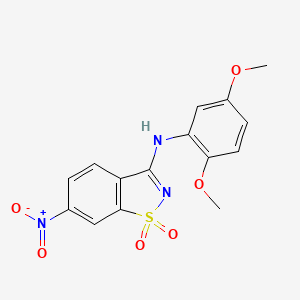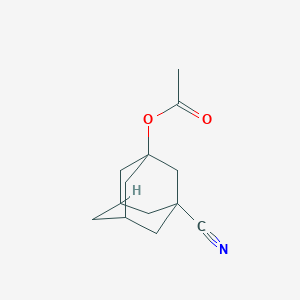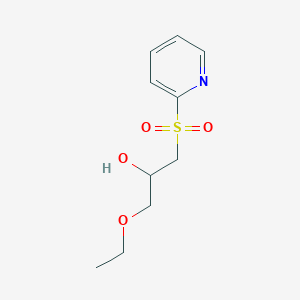
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It belongs to the salicylate family of drugs and is structurally related to aspirin. Diflunisal has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Mécanisme D'action
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. However, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limitations for lab experiments. It can have side effects such as gastrointestinal bleeding and renal toxicity. Therefore, it should be used with caution and under the guidance of a medical professional.
Orientations Futures
There are several future directions for the study of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide. It can be further studied for its anti-inflammatory, analgesic, and antipyretic properties. It can also be studied for its antioxidant properties and its ability to scavenge free radicals. Additionally, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in various fields of medicine.
Méthodes De Synthèse
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,6-difluorobenzene with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and inflammation.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-20-11-6-5-8(14)7-12(11)21(18,19)17-13-9(15)3-2-4-10(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPWMELRKWUNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5132507.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)


![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)